molecular formula C12H15NO B8045283 5-(Tert-butyl)isoindolin-1-one

5-(Tert-butyl)isoindolin-1-one

Cat. No.: B8045283
M. Wt: 189.25 g/mol
InChI Key: YMBHALKPLMZOAA-UHFFFAOYSA-N
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Description

5-(Tert-butyl)isoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a tert-butyl group at the 5-position. The isoindolinone scaffold is widely studied in medicinal and materials chemistry due to its rigid bicyclic structure, which facilitates interactions with biological targets or polymeric matrices.

Properties

IUPAC Name

5-tert-butyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBHALKPLMZOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the tert-butyl group at the 5-position . One commonly employed approach involves the lithiation of N-tert-butyl-N-benzylbenzamides followed by cyclization to form the isoindolinone ring system .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of palladium-catalyzed reactions and lithiation procedures are also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the 5-position or other positions on the isoindoline nucleus .

Scientific Research Applications

Scientific Research Applications

5-(Tert-butyl)isoindolin-1-one has been explored in multiple fields:

1. Organic Synthesis

  • Building Block: It serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, facilitating the creation of derivatives with tailored properties.

2. Medicinal Chemistry

  • Anticancer Activity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, studies have shown that modifications to the isoindolinone scaffold can enhance its potency against specific cancer types .
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its mechanisms of action .

3. Pharmacology

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could contribute to therapeutic effects in diseases like cancer and metabolic disorders .

Research Findings and Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

StudyFindings
In vitro Anticancer StudyDemonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating strong anticancer potential.
Microbial AssaysShowed promising antimicrobial activity against gram-positive bacteria, highlighting the need for further exploration of its spectrum of activity.
Enzyme Activity ModulationIndicated potential as a modulator of glutathione S-transferase activity, which plays a critical role in detoxification processes .

Structure-Activity Relationship (SAR)

The presence of the tert-butyl group significantly influences the biological activity of this compound. SAR studies suggest that modifications in the isoindolinone scaffold can lead to variations in potency and selectivity against specific biological targets. For example, derivatives with different substituents at the 5-position have shown enhanced anticancer properties compared to unsubstituted analogs .

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Isoindolinone Derivatives

The table below compares 5-(tert-butyl)isoindolin-1-one with structurally similar isoindolinones differing in substituents or functional groups:

Compound Name Substituents Key Properties/Applications References
This compound 5-tert-butyl High lipophilicity; potential use in drug design for improved metabolic stability -
2-(Tert-butyl)-3-hydroxy-4-(trifluoromethyl)isoindolin-1-one 2-tert-butyl, 3-hydroxy, 4-CF₃ Enhanced electronic effects due to CF₃; discontinued (synthesis/stability challenges)
5-(Aminomethyl)isoindolin-1-one hydrochloride 5-aminomethyl Increased polarity; likely improved aqueous solubility
1-Oxoisoindoline-5-carbaldehyde 5-carbaldehyde Reactive aldehyde group for further derivatization
5-Methylindolin-2-one 5-methyl (indolin-2-one core) Smaller substituent; reduced steric hindrance

Key Observations :

  • Electronic Effects : The trifluoromethyl group in 2-(tert-butyl)-3-hydroxy-4-(trifluoromethyl)isoindolin-1-one introduces strong electron-withdrawing effects, which may alter reactivity or binding affinity compared to the parent compound .
  • Solubility: Hydrophilic substituents like aminomethyl (logP reduction) or carbaldehyde (polarity) contrast with the tert-butyl group’s lipophilicity, influencing applications in drug delivery or polymer science .

tert-Butyl-Containing Heterocycles

Compounds with tert-butyl groups in other heterocyclic systems highlight broader trends:

  • tert-Butyl Carbamates (): Used as intermediates in drug synthesis (e.g., pyrimidine-triamine derivatives), where the tert-butyl group acts as a temporary protecting group for amines. This contrasts with this compound, where the substituent is permanent and modulates intrinsic properties .
  • Fluorinated Analogs (): The discontinued 2-(tert-butyl)-3-hydroxy-4-(trifluoromethyl)isoindolin-1-one illustrates challenges in balancing steric and electronic effects. Fluorination often improves bioavailability but may complicate synthesis or stability .

Biological Activity

5-(Tert-butyl)isoindolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an isoindolinone scaffold. The presence of the tert-butyl group can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its effects on various cancer cell lines, demonstrating significant anti-proliferative activity.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving multiple cancer cell lines, this compound was tested for its inhibitory effects on cell proliferation. The results indicated that the compound exhibited dose-dependent inhibition:

Cell LineIC50 (μM)
MOLT412.5
RS4;1110.0
K56215.0

The data suggest that this compound effectively reduces cell viability in these lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The compound has shown promising activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus .

Metabolic Stability

Understanding the metabolic stability of this compound is crucial for its development as a therapeutic agent. Studies have shown that the tert-butyl group can enhance metabolic stability compared to other substituents.

Table: Comparison of Metabolic Stability

CompoundIn Vitro Clearance (mL/min/kg)Half-Life (h)
This compound202.3
Alternative Compound A330.4
Alternative Compound B<59.1

This comparison demonstrates that the presence of the tert-butyl group contributes to favorable pharmacokinetic properties .

Q & A

Basic Research Question

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieve detection limits <1 ng/mL using MRM transitions specific to the [M+H]⁺ ion (e.g., m/z 204 → 159) .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) by removing matrix interferents .
  • Validation parameters : Include linearity (R² >0.99), precision (CV <15%), and accuracy (85–115%) per ICH guidelines .

How can researchers reconcile low yields in the final deprotection step of this compound synthesis?

Advanced Research Question
Low yields during Boc or tert-butyl deprotection often result from:

  • Acid sensitivity : Use milder conditions (e.g., HCl/MeOH at 0°C instead of TFA) to prevent lactam ring opening .
  • Side reactions : Add scavengers (e.g., triethylsilane) to trap carbocation intermediates formed during tert-butyl group removal .
  • Process optimization : Stepwise addition of K₂CO₃ in methanol/water mixtures enhances precipitation of pure product (46% yield reported) .

What role does the tert-butyl group play in modulating the physicochemical properties of isoindolin-1-one derivatives?

Basic Research Question
The tert-butyl group:

  • Enhances lipophilicity : Increases logP values by ~1.5 units, improving blood-brain barrier penetration in CNS drug candidates .
  • Reduces metabolic degradation : Steric shielding of the lactam ring slows cytochrome P450-mediated oxidation .
  • Improves crystallinity : Facilitates X-ray structure determination by promoting ordered crystal packing .

How do researchers validate the antiviral mechanism of this compound derivatives beyond in vitro assays?

Advanced Research Question

  • Resistance selection : Serial passage of EV-A71 in the presence of sublethal compound concentrations identifies mutations in viral targets (e.g., VP1 capsid protein) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of viral proteins in compound-treated cells .
  • In vivo models : Evaluate efficacy in murine models of enterovirus infection, monitoring viral load reduction in organs via qRT-PCR .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage conditions : Keep under argon at −20°C in amber vials to prevent photodegradation and moisture absorption .
  • Handling precautions : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to acidic/basic conditions .
  • Stability monitoring : Regular HPLC analysis (e.g., every 6 months) detects degradation products like isoindoline ring-opened amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.